molecular formula C16H25ClN4O2 B7898097 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7898097
M. Wt: 340.8 g/mol
InChI Key: BXZNETMGILBWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 69578-93-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H25ClN4O2C_{16}H_{25}ClN_{4}O_{2}. It contains a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often interact with key biological pathways:

  • Inflammatory Response Modulation : The compound may influence the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. This modulation can be significant in conditions characterized by excessive inflammation .
  • Cell Cycle Regulation : Similar compounds have been reported to repress cell cycle regulators like CDKN1A, potentially leading to altered cell proliferation rates .
  • Transcription Factor Interaction : The compound may affect transcription factors involved in immune responses, such as NF-kappa-B and AP-1, which play roles in inflammation and cellular stress responses .

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits the NLRP3 inflammasome, reducing IL-1β release and pyroptotic cell death .
Anticancer Potential May interfere with pathways regulating cell cycle and apoptosis .
Neuroprotective Effects Potentially protects neuronal cells from apoptosis through modulation of signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : A series of piperidine derivatives were synthesized and tested for their ability to inhibit NLRP3-dependent IL-1β release. Results indicated that certain derivatives exhibited significant inhibitory effects on pyroptosis in THP-1 cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Enzyme Inhibition : Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : Some studies have reported moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of potential therapeutic uses .

Properties

IUPAC Name

tert-butyl N-[[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)21-7-5-6-12(10-21)9-19-15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZNETMGILBWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.